molecular formula C11H13F2N3OS B5821358 N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea

N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea

Cat. No. B5821358
M. Wt: 273.30 g/mol
InChI Key: GUKHNRWSNDYYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-4-morpholinylthiourea, commonly known as DFMTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family and is known for its unique chemical properties that make it suitable for various research applications.

Scientific Research Applications

DFMTH has been extensively studied for its potential applications in scientific research. One of the primary applications of DFMTH is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for various diseases such as cancer, diabetes, and inflammation. DFMTH has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-diabetic properties.

Mechanism of Action

The mechanism of action of DFMTH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. DFMTH has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
DFMTH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. DFMTH has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

DFMTH has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, DFMTH has some limitations, such as its low solubility in water, which can limit its use in certain experiments. It is also important to note that DFMTH has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of DFMTH. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of DFMTH and its effects on various signaling pathways and enzymes. Another direction is to explore the use of DFMTH in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to assess the safety and toxicity of DFMTH in animal models and humans.

Synthesis Methods

DFMTH can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2,4-difluoroaniline and morpholine-4-carbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained as a white crystalline solid after purification. The yield of the product is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3OS/c12-8-1-2-10(9(13)7-8)14-11(18)15-16-3-5-17-6-4-16/h1-2,7H,3-6H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHNRWSNDYYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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